Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-
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Overview
Description
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- is a chemical compound with the molecular formula C11H15ClO2. It is a derivative of bicyclo[2.2.1]heptane, a structure characterized by a bicyclic framework. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorinating agents. One common method is the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the corresponding acid chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acid chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of carbonyl compounds.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl group.
Carboxylic Acids: Formed by the oxidation of the compound
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: A precursor in the synthesis of the acid chloride.
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Another bicyclic compound with different functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A structurally similar compound with a different bicyclic framework .
Uniqueness
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- is unique due to its specific functional groups and reactivity. The presence of the carbonyl chloride group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .
Properties
CAS No. |
118063-57-3 |
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Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.689 |
IUPAC Name |
1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-4-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3 |
InChI Key |
CLJXHQSQYSJUOH-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C |
Synonyms |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo- (9CI) |
Origin of Product |
United States |
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